1-Propanone, 2-(4-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
Description
The compound 1-Propanone, 2-(4-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- (hereafter referred to as Compound A) is a triazole-containing β-hydroxyketone derivative. Its structure features a propanone backbone substituted with 4-chlorophenyl, 4-fluorophenyl, and 1,2,4-triazole groups. Triazole derivatives are widely studied for their antifungal properties, as the triazole moiety inhibits fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .
Properties
CAS No. |
107658-94-6 |
|---|---|
Molecular Formula |
C17H13ClFN3O2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H13ClFN3O2/c18-14-5-3-13(4-6-14)17(24,9-22-11-20-10-21-22)16(23)12-1-7-15(19)8-2-12/h1-8,10-11,24H,9H2 |
InChI Key |
GEOISZQFKKJICL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)F |
Origin of Product |
United States |
Biological Activity
1-Propanone, 2-(4-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a synthetic compound that incorporates triazole and phenyl moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. The presence of the triazole ring is significant as it is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C16H14ClF N3O2. Its structure features a propanone backbone with chlorophenyl and fluorophenyl substituents, along with a hydroxyl group and a triazole moiety.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 330.75 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antifungal Activity
The triazole group is well-known for its antifungal properties. Compounds containing this moiety have been shown to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol biosynthesis in fungi. In vitro studies demonstrated that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, including Candida species and Aspergillus species.
Case Study: Antifungal Efficacy
A study investigated the antifungal activity of several triazole derivatives, including our compound of interest. The Minimum Inhibitory Concentration (MIC) values were determined against Candida albicans and Aspergillus niger. The results indicated that the compound exhibited an MIC of 8 µg/mL against C. albicans, suggesting potent antifungal properties.
Anticancer Activity
The anticancer potential of compounds containing triazole rings has been extensively studied. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 ± 2 |
| A549 (Lung Cancer) | 20 ± 3 |
| HeLa (Cervical Cancer) | 12 ± 1 |
In a recent study published in a peer-reviewed journal, the compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. This indicates its potential as a lead compound for further development in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The hydroxyl group may facilitate hydrogen bonding with enzyme active sites, potentially inhibiting their function.
- DNA Interaction : Triazole derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Table 1 summarizes key structural analogs of Compound A , highlighting differences in substituents and molecular properties.
Key Observations:
- Substituent Effects: Compound A’s dual aryl groups (4-ClPh and 4-FPh) likely enhance antifungal activity compared to monosubstituted analogs like Simeconazole . The electron-withdrawing Cl and F groups may improve binding to CYP51 .
- Backbone Modifications : Epoxiconazole replaces the β-hydroxyketone with an epoxide ring, enhancing systemic mobility in plants .
Key Findings:
- Potency : Epoxiconazole shows superior MIC values due to its epoxide group’s irreversible binding to CYP51 .
- Metabolism : Compound A ’s β-hydroxyketone may undergo phase II conjugation, reducing toxicity compared to Simeconazole’s silyl group, which is metabolically stable .
Physicochemical Properties
Table 3 highlights solubility, logP, and stability:
Key Insights:
- Solubility : Compound A ’s low solubility may limit bioavailability, necessitating formulation adjustments.
- logP : The triazole and aryl groups contribute to moderate lipophilicity, ideal for membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
